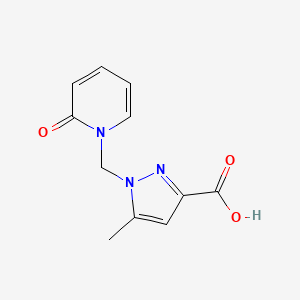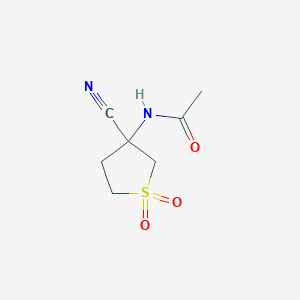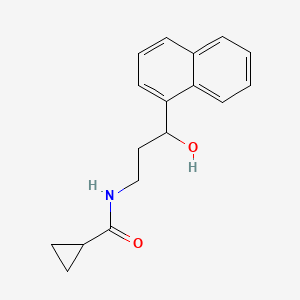
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid, also known as MPYC, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPYC has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. For example, 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects in various studies. For example, 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been found to induce apoptosis (programmed cell death) in cancer cells, and has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been found to exhibit anti-inflammatory activity and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one limitation of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Future Directions
There are many potential future directions for research involving 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid. One area of interest is the development of new drugs based on the structure of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid. For example, researchers could investigate the potential of modifying the structure of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid to enhance its activity against specific targets. Another potential direction for research is the investigation of the effects of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid on different types of cancer cells, as well as the potential for combination therapies involving 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid and other drugs. Finally, researchers could investigate the potential of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid as a treatment for other diseases such as autoimmune disorders or infectious diseases.
Synthesis Methods
The synthesis of 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-acetylpyridine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a catalyst such as triethylamine. The resulting product can then be purified using column chromatography.
Scientific Research Applications
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research where 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has shown promise is in the development of new drugs for the treatment of various diseases. For example, 5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid has been found to exhibit antitumor activity and has been investigated as a potential treatment for cancer.
properties
IUPAC Name |
5-methyl-1-[(2-oxopyridin-1-yl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-8-6-9(11(16)17)12-14(8)7-13-5-3-2-4-10(13)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIRAOBERLWPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-((2-oxopyridin-1(2H)-yl)methyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2868247.png)





![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2868262.png)